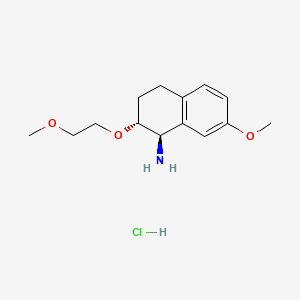![molecular formula C10H20N2O2 B13545101 tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate CAS No. 1422496-54-5](/img/no-structure.png)
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-(1-aminocyclopropyl)ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 2-(1-aminocyclopropyl)ethylamine.
Reaction Conditions: The synthesis involves the protection of the amine group using tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for large-scale production, focusing on factors like temperature control, solvent recycling, and efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines.
Substitution: Substituted carbamates or amines.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.
Biology:
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.
Prodrugs: Can be used in the design of prodrugs that release active amines in biological systems.
Medicine:
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism by which tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways by inhibiting or activating enzymes.
Comparaison Avec Des Composés Similaires
- tert-butyl N-[2-(1-aminocyclopropyl)methyl]carbamate
- tert-butyl N-[2-(1-aminocyclopropyl)propyl]carbamate
Comparison:
- Structural Differences: The length and branching of the alkyl chain attached to the cyclopropyl group.
- Reactivity: Differences in reactivity due to steric and electronic effects.
- Applications: Variations in applications based on the structural differences, affecting their suitability for different chemical reactions or biological targets.
Conclusion
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in organic synthesis, medicinal chemistry, and beyond.
Propriétés
| 1422496-54-5 | |
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-6-10(11)4-5-10/h4-7,11H2,1-3H3,(H,12,13) |
Clé InChI |
VUPZXQWKFCXCCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



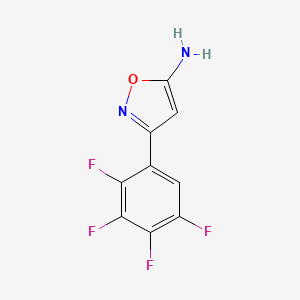

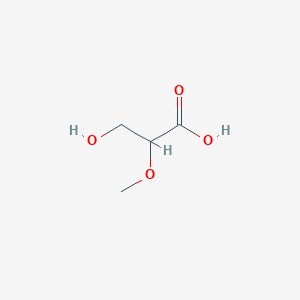
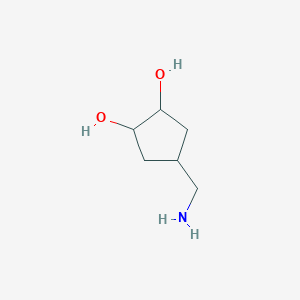
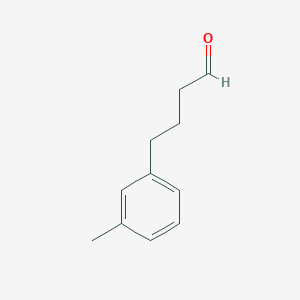
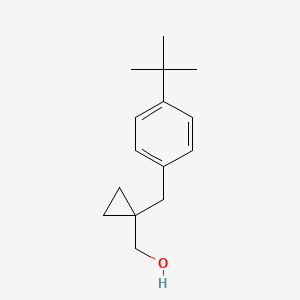
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B13545078.png)
![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
